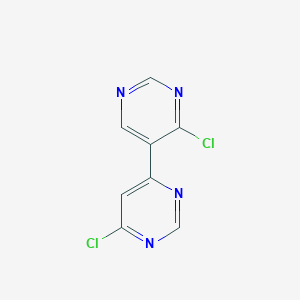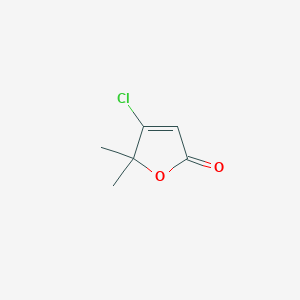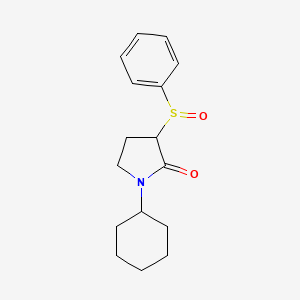![molecular formula C6H9NO8S B14497445 4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid CAS No. 65179-58-0](/img/structure/B14497445.png)
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid is an organic compound with the molecular formula C6H9NO6S It is characterized by the presence of carboxymethyl, amino, oxo, and sulfo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid typically involves the introduction of carboxymethyl and amino groups to a suitable precursor. One common method involves the reaction of a suitable amino acid derivative with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems. Purification of the final product is typically achieved through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid involves its interaction with specific molecular targets. The carboxymethyl and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity. The sulfo group can also participate in ionic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid: shares similarities with compounds such as:
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Propriétés
Numéro CAS |
65179-58-0 |
|---|---|
Formule moléculaire |
C6H9NO8S |
Poids moléculaire |
255.20 g/mol |
Nom IUPAC |
4-(carboxymethylamino)-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C6H9NO8S/c8-4(7-2-5(9)10)1-3(6(11)12)16(13,14)15/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H,13,14,15) |
Clé InChI |
UJNUZVXPGPZGFK-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)S(=O)(=O)O)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)

![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)


![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)


